molecular formula C11H15N B103166 1-Phenylcyclopentanamine CAS No. 17380-74-4

1-Phenylcyclopentanamine

Cat. No.: B103166
CAS No.: 17380-74-4
M. Wt: 161.24 g/mol
InChI Key: YXAQCAOJLDGGDZ-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanamine is an organic compound with the molecular formula C₁₁H₁₅N. It is a member of the aralkylamines class, characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group . This compound is known for its unique structure, which combines a cyclopentane ring with a phenyl group and an amine group.

Mechanism of Action

Target of Action

The primary targets of 1-Phenylcyclopentanamine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound.

Chemical Reactions Analysis

1-Phenylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenylcyclopentanamine has several scientific research applications:

Comparison with Similar Compounds

1-Phenylcyclopentanamine is similar to other aralkylamines, such as 1-Phenylcyclohexylamine and 1-(3-Fluorophenyl)cyclohexylamine . These compounds share structural similarities but differ in their specific biological activities and pharmacological profiles. For example, 1-Phenylcyclohexylamine is also an anticonvulsant but has different potency and toxicity profiles compared to this compound .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and chemical properties make it a valuable tool in organic synthesis, biological studies, and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Properties

IUPAC Name

1-phenylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAQCAOJLDGGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169669
Record name 1-Phenylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-74-4
Record name 1-Phenylcyclopentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopentan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-phenylcyclopentylamine exert its anticonvulsant effects?

A1: 1-Phenylcyclopentylamine (PPA), along with its analog 1-phenylcyclohexylamine (PCA), demonstrates potent anticonvulsant activity in the mouse maximal electroshock (MES) seizure test []. These compounds are believed to exert their anticonvulsant effects by acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex []. This mechanism is supported by in vitro studies and observations that these compounds block NMDA-induced behavioral effects and lethality in mice [].

Q2: Does oral administration of 1-phenylcyclopentylamine lead to motor toxicity, a common side effect of similar anticonvulsants?

A2: Interestingly, while 1-phenylcyclopentylamine demonstrates potent anticonvulsant effects, it exhibits a remarkably low motor toxicity profile, particularly when administered orally. Research shows that even at doses significantly higher than those required for anticonvulsant activity, oral administration of PPA in mice did not result in observable motor toxicity []. This suggests a favorable safety profile for PPA compared to other anticonvulsant agents, such as phencyclidine (PCP), which induces motor toxicity at doses similar to those required for seizure protection [].

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